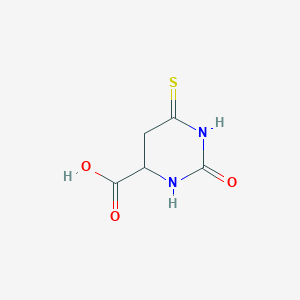
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide is a chemical compound that features a benzohydrazide group attached to a maleimide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide typically involves the reaction of 4-(chloromethyl)benzoic acid with maleimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and other advanced materials .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being explored for their anticancer and antimicrobial properties. The maleimide moiety is known for its ability to form covalent bonds with thiol groups, making it useful in drug design .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide involves its interaction with specific molecular targets. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt cellular processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the hydrazide group.
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar maleimide moiety but different substituents.
Uniqueness
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide is unique due to the presence of both the maleimide and benzohydrazide groups. This combination provides a distinct reactivity profile, making it versatile for various applications .
Propiedades
Fórmula molecular |
C12H11N3O3 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
4-[(2,5-dioxopyrrol-1-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C12H11N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h1-6H,7,13H2,(H,14,18) |
Clave InChI |
DUKIYCYRLAVRSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


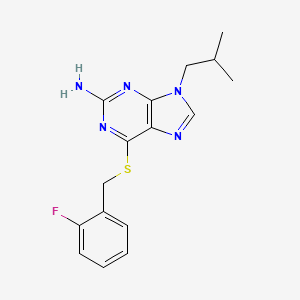
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12930262.png)
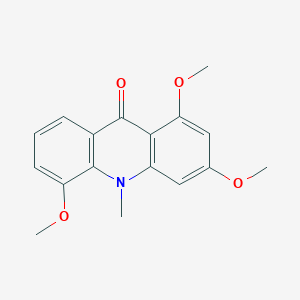
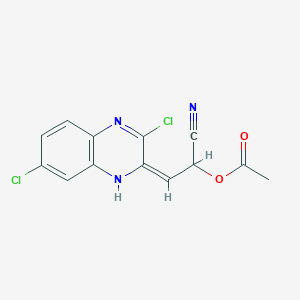
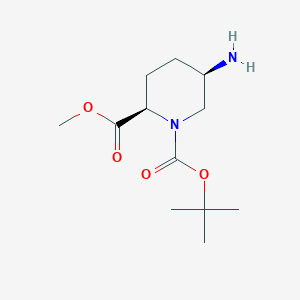
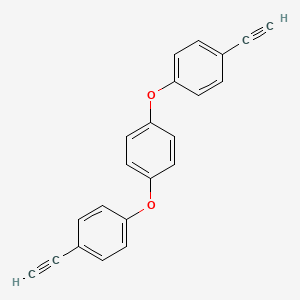
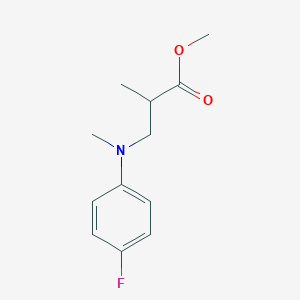
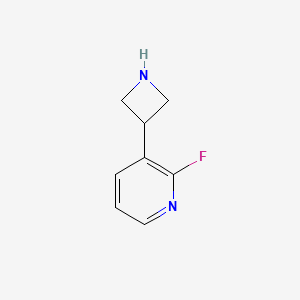
![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)

![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
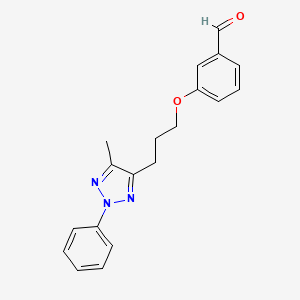
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)
